molecular formula C17H14O3S B4891961 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate

1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate

Cat. No.: B4891961
M. Wt: 298.4 g/mol
InChI Key: JJRHVBALUIIHGV-UHFFFAOYSA-N
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Description

1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photochemical properties and are widely used as photoinitiators in various polymerization processes. This compound, in particular, is characterized by its unique structure, which includes a thioxanthone core with acetate and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate typically involves the following steps:

    Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate aromatic precursors in the presence of sulfur.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Acetylation: The final step involves the acetylation of the thioxanthone derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thioxanthones.

Scientific Research Applications

1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions, especially in the production of coatings, adhesives, and inks.

    Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its antimicrobial and antiviral properties.

    Industry: Utilized in the manufacturing of photopolymerizable materials and as a component in photolithography processes.

Mechanism of Action

The compound exerts its effects primarily through its photochemical properties. Upon exposure to light, it undergoes excitation to a higher energy state, which can then transfer energy to other molecules, initiating polymerization or other photochemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of free radical polymerization.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: The parent compound, known for its photoinitiating properties.

    2-carboxymethoxythioxanthone: A derivative with a carboxymethoxy group, used as a photoinitiator.

    4-(methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate: An acrylate-functionalized thioxanthone used in photopolymerization.

Uniqueness

1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate is unique due to its specific substitution pattern, which enhances its photochemical reactivity and makes it particularly effective in certain photoinitiation applications. Its dimethyl and acetate groups provide distinct electronic and steric effects compared to other thioxanthone derivatives.

Properties

IUPAC Name

(1,3-dimethyl-9-oxothioxanthen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-9-8-14-15(10(2)17(9)20-11(3)18)16(19)12-6-4-5-7-13(12)21-14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRHVBALUIIHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1OC(=O)C)C)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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